molecular formula C6H6BrFN2O B2777564 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol CAS No. 2228148-11-4

1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol

Cat. No. B2777564
CAS RN: 2228148-11-4
M. Wt: 221.029
InChI Key: DHBCDJYSGOUIPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromopyrimidine compounds can be complex. For instance, the preparation method of a 5 Bromopyrimidine compound involves several steps including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and more .


Molecular Structure Analysis

The molecular structure of bromopyrimidine compounds can be analyzed using various techniques. For example, spectroscopic characterization and crystal structure analysis have been performed on derivatives like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide.


Physical And Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine compounds can be determined using various techniques. For instance, the density, melting point, boiling point, and other properties can be measured .

Scientific Research Applications

Process Development in Pharmaceutical Synthesis

1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol is instrumental in the synthesis of complex pharmaceutical compounds. For instance, it has been utilized in the development of Voriconazole, a broad-spectrum Triazole antifungal agent. The synthesis involves setting relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, demonstrating the compound's significance in achieving high diastereoselectivity in pharmaceutical processes (Butters et al., 2001).

Contribution to Medicinal Chemistry

In medicinal chemistry, the compound serves as a key precursor in the synthesis of potent and selective antagonists of biological targets, such as the αvβ3 receptor. These antagonists show significant promise for the prevention and treatment of osteoporosis, highlighting the compound's utility in developing therapies for chronic conditions (Coleman et al., 2004).

Investigation of Chemical Stability

Research into the thermal stability of related compounds, such as bropirimine, reveals that 1-(5-Bromopyrimidin-2-yl)-2-fluoroethanol could be involved in studies examining the stability of brominated pyrimidines. These studies are essential for understanding how these compounds degrade and potentially form toxic byproducts, which is critical for safety assessments in pharmaceutical development (Irwin & Iqbal, 1988).

Exploration of Fluoropyrimidines in Chemotherapy

Although the request specified to exclude drug use and dosage information, it's worth noting that the research around fluoropyrimidines, closely related to the compound , provides valuable insights into the mechanisms of action of chemotherapy agents and their potential toxicities. This foundational knowledge supports the development of safer, more effective cancer treatments (Sara et al., 2018).

Mechanism of Action

The mechanism of action of bromopyrimidine compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some compounds might interact with specific proteins or enzymes .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. For example, some bromopyrimidine compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2O/c7-4-2-9-6(10-3-4)5(11)1-8/h2-3,5,11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBCDJYSGOUIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(CF)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2228148-11-4
Record name 1-(5-bromopyrimidin-2-yl)-2-fluoroethan-1-ol
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